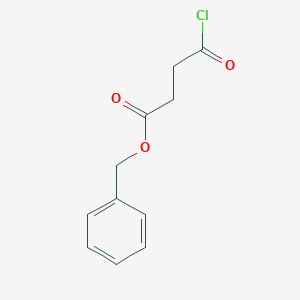

Benzyl 4-chloro-4-oxobutanoate

CAS No.: 41437-17-6

Cat. No.: VC7973927

Molecular Formula: C11H11ClO3

Molecular Weight: 226.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41437-17-6 |

|---|---|

| Molecular Formula | C11H11ClO3 |

| Molecular Weight | 226.65 g/mol |

| IUPAC Name | benzyl 4-chloro-4-oxobutanoate |

| Standard InChI | InChI=1S/C11H11ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

| Standard InChI Key | YLMXBLNHRHWZHV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)CCC(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(=O)Cl |

Introduction

Structural and Molecular Characteristics

Benzyl 4-chloro-4-oxobutanoate belongs to the class of α-chlorinated ketoesters, distinguished by its bifunctional reactivity. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Exact Mass | 226.040 g/mol |

| PSA | 43.37 Ų |

| LogP | 2.275 |

| IUPAC Name | Benzyl 4-chloro-4-oxobutanoate |

The compound’s structure features a benzyl group esterified to the carboxylate of 4-chloro-4-oxobutanoic acid, which contains a ketone and a chloride substituent at the γ-position. This arrangement facilitates nucleophilic substitution at the chlorine site and redox reactions at the carbonyl group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the esterification of 4-chloro-4-oxobutanoic acid with benzyl alcohol under acidic conditions. A typical procedure includes:

-

Reagents: Benzyl alcohol, 4-chloro-4-oxobutanoic acid, sulfuric acid (catalyst).

-

Conditions: Reflux in toluene or dichloromethane for 6–12 hours.

-

Workup: Neutralization, extraction, and purification via distillation or column chromatography .

Alternative methods employ benzyl chloride and 4-oxobutanoic acid derivatives under Schotten-Baumann conditions, though yields are generally lower .

Industrial Manufacturing

Industrial processes optimize scalability using continuous-flow reactors to enhance efficiency. Key steps include:

-

Esterification: Catalyzed by solid acid catalysts (e.g., Amberlyst-15) to minimize side reactions.

-

Purification: Short-path distillation under reduced pressure to isolate the product (purity >95%) .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media converts the ketone to a carboxylic acid, yielding benzyl 4-chloro-4-oxobutanoate derivatives .

-

Reduction: Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol, producing benzyl 4-chloro-4-hydroxybutanoate, a precursor to chiral building blocks .

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

For example, reaction with ammonia yields 4-amino-4-oxobutanoate derivatives, useful in peptidomimetic synthesis .

Applications in Scientific Research

Asymmetric Synthesis

Benzyl 4-chloro-4-oxobutanoate serves as a substrate in enzymatic reductions. Shimizu et al. demonstrated the use of microbial aldehyde reductases to produce enantiomerically enriched (R)-4-chloro-3-hydroxybutanoates, critical intermediates for L-carnitine synthesis .

Pharmaceutical Intermediates

The compound’s derivatives are explored for antimicrobial and anticancer properties. Structural analogs inhibit enzymes like glucuronate reductase and acetylcholinesterase, highlighting potential therapeutic applications .

Biological Activity and Mechanistic Insights

Antimicrobial Effects

In vitro studies indicate moderate activity against Gram-positive bacteria (MIC ~50 μM), likely via disruption of cell wall biosynthesis .

Comparison with Structural Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 4-chloro-4-oxobutanoate | Smaller ester group; lower lipophilicity (LogP 1.2) | |

| Ethyl 4-chloro-3-oxobutanoate | Ketone at β-position; higher enzymatic reactivity |

The benzyl ester’s aromatic group enhances solubility in organic solvents, favoring use in biphasic catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume